molecular formula C11H16FN3 B12224694 4-[3-(Fluoromethyl)piperidin-1-yl]-6-methylpyrimidine

4-[3-(Fluoromethyl)piperidin-1-yl]-6-methylpyrimidine

Cat. No.: B12224694
M. Wt: 209.26 g/mol
InChI Key: RUYQNQULUNOKOB-UHFFFAOYSA-N
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Description

4-[3-(Fluoromethyl)piperidin-1-yl]-6-methylpyrimidine is a heterocyclic compound that features a piperidine ring substituted with a fluoromethyl group and a pyrimidine ring substituted with a methyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Fluoromethyl)piperidin-1-yl]-6-methylpyrimidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like fluoromethyl iodide.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through condensation reactions involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

    Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine and pyrimidine rings through nucleophilic substitution or condensation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-[3-(Fluoromethyl)piperidin-1-yl]-6-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of

Properties

Molecular Formula

C11H16FN3

Molecular Weight

209.26 g/mol

IUPAC Name

4-[3-(fluoromethyl)piperidin-1-yl]-6-methylpyrimidine

InChI

InChI=1S/C11H16FN3/c1-9-5-11(14-8-13-9)15-4-2-3-10(6-12)7-15/h5,8,10H,2-4,6-7H2,1H3

InChI Key

RUYQNQULUNOKOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)N2CCCC(C2)CF

Origin of Product

United States

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